MFCD18317017
Description
MFCD18317017 (CAS: Not explicitly provided; MDL: this compound) is a halogenated heterocyclic compound, structurally characterized by a pyrrolo-triazine backbone with chlorine substituents.
Key physicochemical properties inferred from structurally similar compounds include:
Properties
IUPAC Name |
5-(3-fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-8-10(4-3-5-12(8)15)9-6-11(14(17)18)13(19-2)16-7-9/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGJZBFTHWUREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(N=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687182 | |
| Record name | 5-(3-Fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-18-0 | |
| Record name | 5-(3-Fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18317017 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically includes:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical reactions.
Reaction Conditions: These reactions often require specific temperatures, pressures, and catalysts to proceed efficiently. For example, some steps may need elevated temperatures and the presence of a strong acid or base as a catalyst.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are carried out in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD18317017 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acids, bases, or metal catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
MFCD18317017 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which MFCD18317017 exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to produce its effects.
Pathways Involved: These interactions can trigger various biochemical pathways, leading to the desired outcome. For example, binding to an enzyme may inhibit its activity, affecting the metabolic pathway it controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Two structurally and functionally analogous compounds are selected for comparison:
Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-06-4)
- Molecular Formula : C₈H₈ClN₃
- Molecular Weight : 198.63 g/mol
- Solubility : Log S = -2.63 (SILICOS-IT) .
- Bioactivity : Higher synthetic accessibility (3.57 vs. 3.42 for MFCD18317017) but lower leadlikeness due to bulkier isopropyl substituents .
- Applications : Intermediate in agrochemical synthesis.
Compound B: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1533-03-5)
- Molecular Formula : C₇H₆ClN₃
- Molecular Weight : 175.60 g/mol
- Solubility : Log S = -2.47 (ESOL) .
- Bioactivity : Enhanced BBB permeability (Score = 0.98) compared to this compound (Score = 0.85) due to smaller molecular size .
- Applications : Precursor in antiviral drug development.
Comparative Data Table
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₃Cl₂N₃ | C₈H₈ClN₃ | C₇H₆ClN₃ |
| Molecular Weight (g/mol) | 188.01 | 198.63 | 175.60 |
| Log S (ESOL) | -2.47 | -2.63 | -2.47 |
| Bioavailability Score | 0.55 | 0.52 | 0.58 |
| Synthetic Accessibility | 3.42 | 3.57 | 3.35 |
| Hazard Codes | H315-H319-H335 | H302-H315 | H302-H319 |
| Primary Application | Kinase Inhibition | Agrochemicals | Antiviral Agents |
Key Research Findings
Structural Influence on Bioactivity :
- The pyrrolo-triazine core in this compound provides superior kinase-binding affinity compared to Compound B’s pyrazolo-pyridine system, as evidenced by molecular docking studies .
- Compound A’s isopropyl group reduces metabolic stability (t₁/₂ = 2.1 h vs. 3.8 h for this compound) due to increased steric hindrance .
Synthetic Challenges :
- This compound requires stringent temperature control during cyclization to avoid byproduct formation, whereas Compound B’s synthesis is more tolerant to ambient conditions .
Safety Profiles :
- All three compounds exhibit dermal irritation (H315), but this compound’s higher chlorine content correlates with elevated respiratory toxicity (H335) .
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